molecular formula C7H11F3N2O4 B2436106 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid CAS No. 2138036-18-5

2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid

Cat. No.: B2436106
CAS No.: 2138036-18-5
M. Wt: 244.17
InChI Key: LNPZLLLWOXERJK-UHFFFAOYSA-N
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Description

2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid is a chemical compound with the molecular formula C7H11F3N2O4 and a molecular weight of 244.17 g/mol . This compound is known for its unique structure, which includes an azetidine ring, an acetamide group, and a trifluoroacetic acid moiety. It is commonly used in research and development due to its reactivity and selectivity.

Properties

IUPAC Name

2-(azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.C2HF3O2/c6-5(8)3-9-4-1-7-2-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H2,6,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPZLLLWOXERJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC(=O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138036-18-5
Record name 2-(azetidin-3-yloxy)acetamide; trifluoroacetic acid
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Preparation Methods

Cyclization Strategies for Azetidine Formation

Azetidine rings are typically synthesized via cyclization of appropriately substituted precursors. Patent WO2018108954A1 outlines a route starting from azetidine-3-carboxylic acid 1 , which undergoes esterification to form methyl azetidine-3-carboxylate hydrochloride 2 . Reduction of the ester group using hydride agents like Red-Al or sodium borohydride yields tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate 4 . This intermediate is critical for subsequent functionalization.

Sulfonylation and Fluorination

To introduce reactive handles, 4 is sulfonylated with para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride in the presence of triethylamine, forming tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate 5b . Fluorination with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine then generates tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate 6 . While this patent focuses on fluoromethyl derivatives, analogous methods can be adapted for hydroxyl group retention by omitting fluorination.

Deprotection and Trifluoroacetate Salt Formation

Acid-Mediated Boc Removal

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, as demonstrated in the synthesis of PROTACs. This step generates the free amine, which immediately forms the trifluoroacetate salt due to TFA’s strong acidity. For instance, treatment of tert-butyl 3-(acetamidomethyl)azetidine-1-carboxylate with TFA (20–50 vol%) at 0–25°C for 1–4 hours quantitatively yields 2-(azetidin-3-yloxy)acetamide, TFA.

Purification and Characterization

The crude product is purified via aqueous extraction (e.g., ethyl acetate/water) to remove excess TFA. Lyophilization or rotary evaporation yields the final compound as a white solid. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity.

Alternative Routes and Optimization

Reductive Amination Approaches

Azetidine-3-one intermediates, accessible via oxidation of 3-hydroxymethyl azetidines, undergo reductive amination with glyoxylamide derivatives. Sodium triacetoxyborohydride in THF at 0°C affords the desired product in 60–70% yield.

Solid-Phase Synthesis

For high-throughput applications, resin-bound azetidine precursors enable iterative coupling with Fmoc-protected glycine derivatives. Cleavage with TFA liberates 2-(azetidin-3-yloxy)acetamide, TFA directly.

Analytical Data and Reaction Optimization

Step Conditions Yield (%) Reference
Boc Deprotection TFA/DCM (1:4), 25°C, 2 h >95
Mitsunobu Reaction DEAD, PPh₃, THF, 0°C to RT, 12 h 65–75
Fluorination TBAF, THF, 40°C, 6 h 80
Reductive Amination NaBH(OAc)₃, DCE, 0°C, 4 h 70

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and acetamide group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety enhances the compound’s stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid
  • 2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid
  • 2-(azetidin-3-yloxy)-N-phenylacetamide, trifluoroacetic acid

Uniqueness

2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. The presence of the trifluoroacetic acid moiety enhances its solubility and stability, making it a valuable compound for various research applications .

Biological Activity

2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid
  • CAS Number : 2138036-18-5
  • Molecular Formula : C7_{7}H8_{8}F3_{3}N2_{2}O3_{3}

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. It has been noted for its potential inhibitory effects on various kinases involved in cellular signaling pathways.

Target Interactions

  • Kinase Inhibition : The compound exhibits inhibitory activity against c-Fms kinase, which plays a crucial role in the proliferation and differentiation of macrophages. This inhibition can disrupt pathways associated with tumor growth and inflammatory responses.

Biological Activity and Effects

The biological effects of 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid have been studied in various models:

In Vitro Studies

  • Cell Proliferation : Research indicates that the compound can significantly inhibit cell proliferation in certain cancer cell lines, demonstrating an IC50_{50} value of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells .
  • Selectivity : The compound shows a nearly 20-fold selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic index .

In Vivo Studies

  • Animal Models : In preclinical studies using mouse models, the compound was administered at various dosages (33 mg/kg, 100 mg/kg, and 300 mg/kg). Results showed a dose-dependent reduction in inflammatory markers such as IL-6 following stimulation with TLR7 agonists .
  • Toxicity and Safety : A subacute toxicity study indicated that the compound has a favorable safety profile at high doses (up to 40 mg/kg), with no significant adverse effects observed .

Data Summary

Study TypeModelDosage (mg/kg)Key Findings
In VitroMDA-MB-231 Cells-IC50_{50} = 0.126 μM; high selectivity
In VivoMouse Models33/100/300Dose-dependent IL-6 reduction
Toxicity StudyHealthy Mice40Favorable safety profile

Case Studies

  • Macrophage Modulation : In studies focusing on macrophage activity modulation, treatment with the compound resulted in altered cytokine production profiles, which may have implications for inflammatory diseases and cancer therapy.
  • Cancer Metastasis : Another study demonstrated that the compound effectively inhibited lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells, highlighting its potential as an anti-metastatic agent .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid, and how does trifluoroacetic acid (TFA) influence the reaction?

Methodological Answer:
The compound is synthesized via fluorination or coupling reactions, where TFA acts as a solvent and acid catalyst. For example, fluorination of precursors like 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide in TFA enables electrophilic addition under mild conditions . Key parameters include:

  • Solvent choice : Anhydrous TFA ensures high proton availability for catalysis.
  • Temperature : Reactions are typically conducted at 20–40°C to balance reactivity and stability of the azetidine ring.
  • Precursor handling : Pre-purification of precursors (e.g., column chromatography) minimizes side reactions.

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